molecular formula C8H14N4 B15209180 N'-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide

N'-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide

Cat. No.: B15209180
M. Wt: 166.22 g/mol
InChI Key: OANHIQFMTUTOIX-RMKNXTFCSA-N
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Description

N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and design.

    Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide include:

  • 1,3-Dimethyl-1H-pyrazole
  • N,N-Dimethylformamide
  • Other pyrazole derivatives with similar structural features

Uniqueness

N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

N'-(2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H14N4/c1-7-5-8(12(4)10-7)9-6-11(2)3/h5-6H,1-4H3/b9-6+

InChI Key

OANHIQFMTUTOIX-RMKNXTFCSA-N

Isomeric SMILES

CC1=NN(C(=C1)/N=C/N(C)C)C

Canonical SMILES

CC1=NN(C(=C1)N=CN(C)C)C

Origin of Product

United States

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